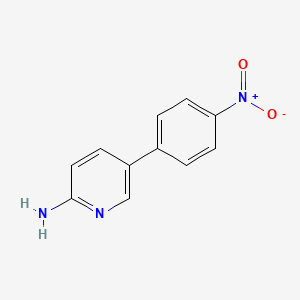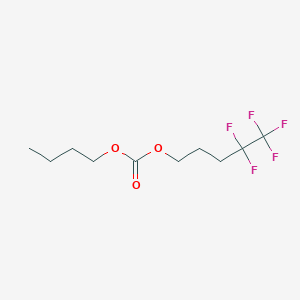
Butyl 4,4,5,5,5-pentafluoropentyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound with the molecular formula C10H15F5O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts distinct characteristics such as high thermal stability and resistance to chemical degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of butyl alcohol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. Common reagents used in this synthesis include carbonyl diimidazole or phosgene. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4,4,5,5,5-pentafluoropentyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carbonate ester can be hydrolyzed to yield butyl alcohol and 4,4,5,5,5-pentafluoropentanol.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can promote the hydrolysis of the carbonate ester.
Oxidation and Reduction: Specific oxidizing or reducing agents may be required depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Butyl alcohol and 4,4,5,5,5-pentafluoropentanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Butyl 4,4,5,5,5-pentafluoropentyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and unique properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical resistance.
Wirkmechanismus
The mechanism by which Butyl 4,4,5,5,5-pentafluoropentyl carbonate exerts its effects is primarily related to its fluorinated structure. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with specific molecular targets, altering their function or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl 4,4,5,5,5-trifluoropentyl carbonate
- Butyl 4,4,5,5,5-hexafluoropentyl carbonate
- Butyl 4,4,5,5,5-tetrafluoropentyl carbonate
Uniqueness
Butyl 4,4,5,5,5-pentafluoropentyl carbonate is unique due to the specific number and arrangement of fluorine atoms, which confer distinct properties such as higher thermal stability and resistance to chemical degradation compared to its analogs.
Eigenschaften
Molekularformel |
C10H15F5O3 |
|---|---|
Molekulargewicht |
278.22 g/mol |
IUPAC-Name |
butyl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C10H15F5O3/c1-2-3-6-17-8(16)18-7-4-5-9(11,12)10(13,14)15/h2-7H2,1H3 |
InChI-Schlüssel |
XQPGWBVRHYZTQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)OCCCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


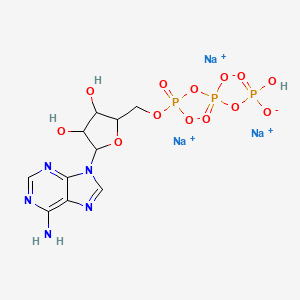

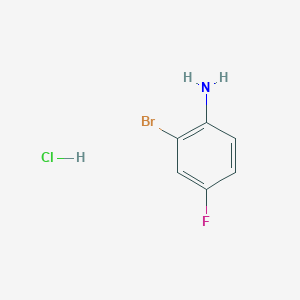
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)


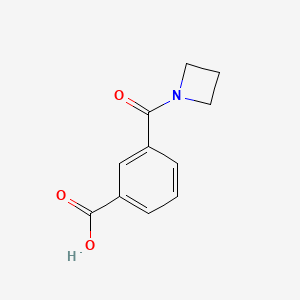



![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
